Dansyl-X, SE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dansyl-X, SE is a complex organic compound known for its applications in biochemical research. This compound is often used as an amino-reactive building block to prepare peptide conjugates and other bioconjugates due to its high conjugation efficiency .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dansyl-X, SE involves multiple steps. One common method includes the reaction of hexanoic acid with 5-(dimethylamino)-1-naphthalenyl sulfonyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with 2,5-dioxo-1-pyrrolidinyl ester to yield the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes purification steps such as crystallization and chromatography to achieve high purity levels required for research applications .

Análisis De Reacciones Químicas

Types of Reactions

Dansyl-X, SE undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

Fluorescent Labeling of Biomolecules

Dansyl-X, SE is primarily employed for the fluorescent labeling of proteins and peptides . Its structure allows for efficient conjugation to amino groups in biomolecules, facilitating the study of protein interactions and dynamics through fluorescence microscopy and spectroscopy. The dansyl moiety provides a strong fluorescent signal, which is crucial for detecting low-abundance biomolecules.

Case Study: Protein Labeling Efficiency

In a comparative study, this compound demonstrated significantly higher labeling efficiency than its predecessor, dansyl chloride. This enhanced efficiency is attributed to the compound's ability to form stable conjugates without compromising the biological activity of the labeled proteins . For instance, human butyrylcholinesterase modified with Dansyl-X retained full enzymatic activity while exhibiting robust fluorescence signals .

Bioconjugation Techniques

The compound is extensively used in bioconjugation , where it serves as an amino-reactive building block for synthesizing peptide conjugates. This application is vital in developing targeted drug delivery systems and diagnostic tools.

Table 1: Comparison of Bioconjugation Methods

| Method | Efficiency | Stability | Application Area |

|---|---|---|---|

| This compound | High | Excellent | Targeted drug delivery, diagnostics |

| Dansyl chloride | Moderate | Good | General protein labeling |

| Other fluorescent dyes | Variable | Variable | Various applications |

Mass Spectrometry and Structural Analysis

This compound is also pivotal in mass spectrometry for enhancing the detection of small molecules. The dansyl group increases ionization efficiency during liquid chromatography-mass spectrometry (LC-MS) analysis, making it an ideal probe for structural studies of proteins .

Case Study: Structural Probing

A study illustrated that dansyl labeling improved chromatographic separation and ionization in LC-MS analysis. The use of Dansyl-X allowed researchers to perform detailed structural investigations on complex protein systems without significant structural perturbations caused by over-labeling .

Environment-Sensitive Fluorescence

The fluorescence properties of Dansyl-X are sensitive to environmental changes, which can be exploited to study conformational changes in proteins or detect specific interactions within cellular environments. This feature makes it a valuable tool in biophysical studies.

Application Example: Conformational Studies

Researchers have utilized the environment-sensitive nature of dansyl dyes to monitor protein folding and unfolding processes. By observing changes in fluorescence intensity under varying conditions (e.g., pH and ionic strength), insights into protein dynamics can be gleaned .

Drug Development Applications

In pharmaceutical research, this compound plays a role in developing fluorescent drug analogs that target hydrophobic sites within proteins or membranes. This application is particularly relevant in screening potential therapeutic agents.

Case Study: Drug Screening

A recent study highlighted how fluorescent drug analogs prepared with Dansyl-X were used to screen for compounds that bind effectively to target proteins involved in disease pathways. The fluorescent tags facilitated high-throughput screening methods by enabling rapid detection of binding events .

Mecanismo De Acción

The mechanism of action of this compound involves its ability to react with amino groups in peptides and proteins, forming stable conjugates. This reaction is facilitated by the presence of the sulfonyl and ester functional groups, which act as reactive sites. The molecular targets include amino acids and proteins, and the pathways involved are primarily related to peptide bond formation and modification .

Comparación Con Compuestos Similares

Similar Compounds

Dansyl chloride: Another amino-reactive compound used for labeling purposes.

Fluorescein isothiocyanate: A widely used fluorescent labeling reagent.

Rhodamine derivatives: Compounds used for similar applications in biochemical research.

Uniqueness

Dansyl-X, SE is unique due to its high conjugation efficiency and stability, making it a preferred choice for preparing peptide conjugates and other bioconjugates .

Actividad Biológica

Dansyl-X, SE is a fluorescent dye that has garnered attention in biological research due to its unique properties and applications. This article delves into the biological activity of this compound, highlighting its synthesis, fluorescence characteristics, and various applications in biophysical studies.

This compound is a derivative of dansyl chloride, known for its enhanced labeling efficiency and stability. The compound exhibits environmentally sensitive fluorescence quantum yields and emission maxima, making it suitable for probing hydrophobic sites in proteins and membranes. The synthesis process typically involves the reaction of dansyl chloride with various substrates, resulting in fluorescent derivatives that can be used in various biological assays .

Synthesis Example:

One study detailed the synthesis of fluorescent derivatives using dansyl chloride. The reaction involved mixing dansyl chloride with methoxyamine in acetonitrile, yielding significant quantities of the desired product after purification .

Fluorescence Characteristics

This compound displays a large Stokes shift and fluorescence lifetimes ranging from 10 to 20 nanoseconds. These properties make it an effective tool for biophysical studies, particularly in understanding interactions within biological systems .

Fluorescence Quantum Yields

The quantum yield of this compound varies based on environmental conditions:

- In Hydrophobic Environments: Increased fluorescence intensity.

- In Polar Environments: Decreased fluorescence intensity.

This sensitivity allows researchers to use Dansyl-X as a probe to study membrane dynamics and protein interactions.

1. Protein Labeling

This compound is widely used for labeling proteins due to its ability to bind specifically to hydrophobic regions. This property facilitates the study of protein folding, dynamics, and interactions within cellular environments.

2. Membrane Studies

Research has shown that dansyl derivatives can be utilized to explore cholesterol behavior in lipid membranes. For instance, dansyl-cholestanol (DChol) has been employed to investigate cholesterol-rich microdomains in cell membranes using confocal imaging techniques. The findings indicated that DChol preferentially localizes in these microdomains, providing insights into cholesterol dynamics within cellular structures .

Case Study 1: Cholesterol Behavior

In a study using DChol as a fluorescent probe, researchers demonstrated its ability to sense cholesterol's mobility within plasma membranes. The study utilized fluorescence resonance energy transfer (FRET) techniques to analyze the distribution of DChol among different membrane domains .

| Parameter | Cholesterol-Rich Domains | Cholesterol-Poor Domains |

|---|---|---|

| Mobility | High | Low |

| Fluorescence Intensity | High | Low |

Case Study 2: Drug Development

This compound has also been applied in drug development as a fluorescent marker for tracking drug interactions with target proteins. A study highlighted the use of dansylated compounds to improve mass spectrometric detection of bioactive molecules .

Research Findings

Recent studies have underscored the versatility of this compound in various biological applications:

Propiedades

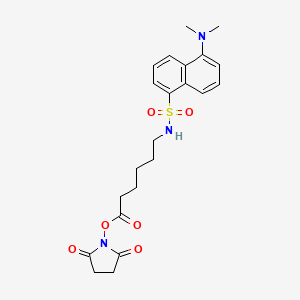

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O6S/c1-24(2)18-10-6-9-17-16(18)8-7-11-19(17)32(29,30)23-15-5-3-4-12-22(28)31-25-20(26)13-14-21(25)27/h6-11,23H,3-5,12-15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIICGLEONACOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCC(=O)ON3C(=O)CCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.